molecular formula C22H28N6O4S B2475091 1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide CAS No. 1207051-49-7

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide

Cat. No.: B2475091
CAS No.: 1207051-49-7
M. Wt: 472.56
InChI Key: GFWUCMADTUTFRH-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine intermediate, followed by the introduction of the piperidine and methanesulfonyl groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.

    Indole derivatives: Indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications.

    Boron reagents: These compounds are used in chemical reactions and have unique properties that make them valuable in synthetic chemistry.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of other similar compounds.

Biological Activity

1-Methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the fields of oncology and inflammation. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Methanesulfonyl group : Enhances solubility and biological activity.
  • Pyrazolo[3,4-d]pyrimidine core : Known for its pharmacological properties, particularly in inhibiting kinase activity.
  • Piperidine ring : Often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT1161.1Cell cycle arrest at SubG1/G1 phase
Compound BHuh-71.6Induction of apoptosis
Compound CMCF-73.3Inhibition of cell proliferation

These findings indicate that the compound may act similarly by disrupting cellular processes critical for cancer cell survival and proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine moiety is known to inhibit several kinases involved in cancer progression. For example, it may inhibit CDK2 and EGFR pathways, crucial for cell cycle regulation and tumor growth .
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, the compound can lead to programmed cell death, thereby reducing tumor size and spread .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX .

Case Studies

A notable study evaluated the effects of a related pyrazole compound on various cancer cell lines:

  • Study Design : In vitro assays were conducted on HCT116 (colon cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.
  • Results : The compound showed significant cytotoxicity with IC50 values ranging from 1.1 to 3.3 µM across different cell lines. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations indicative of apoptosis .

Properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4S/c1-16-3-5-17(6-4-16)14-26-15-24-20-19(22(26)30)13-25-28(20)12-9-23-21(29)18-7-10-27(11-8-18)33(2,31)32/h3-6,13,15,18H,7-12,14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUCMADTUTFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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